3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione
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Description
This compound is a white solid and is used as a bifunctional organocatalyst in asymmetric catalysis . It has the molecular formula C13H7F6NO3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI codeInChI=1S/C13H7F6NO3/c1-23-11-8 (9 (21)10 (11)22)20-7-3-5 (12 (14,15)16)2-6 (4-7)13 (17,18)19/h2-4,20H,1H3
. The molecular weight is 339.19 g/mol . Physical and Chemical Properties Analysis
This compound is a white solid . It has a melting point of 196-198°C , and it is soluble in dimethyl sulfoxide . Its molecular weight is 339.19 g/mol .Scientific Research Applications
Peptide Synthesis : The compound has been used in the synthesis of peptides, including the creation of dipeptides from various amino acids and the synthesis of the pentapeptide leu-enkephalin in protected form (Zhang, Liu, Sun, & Tian, 2015).
Polymerization Studies : It has been involved in polymerization studies, such as the synthesis of a poly(ester amide) homopolymer from a monomer derived from the natural amino acid l-phenylalanine (Göppert, Dirauf, Liebing, Weber, & Schubert, 2022).
Anticancer/Antiviral Evaluation : Derivatives of this compound have been synthesized and evaluated for their anticancer and antiviral properties (Lu, Lu, & Honek, 2017).
Optoelectronic and Charge Transport Properties : The compound has been studied for its structural, optoelectronic, and charge transport properties, particularly in the context of organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Metal Complexes : Its utility in forming metal complexes, like first-row transition metal complexes of phenylsquarate, which have been synthesized and characterized (Williams, Alleyne, Hosein, Jaggernauth, Hall, Foxman, Thompson, & Agosta, 2001).
Corrosion Inhibition : The compound has been examined for its role in corrosion inhibition, particularly for mild steel in hydrochloric acid medium (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Bioreduction Catalyst : It has been used as a bioreduction catalyst, particularly in the synthesis of key chiral intermediates for pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Solar Cell Sensitizers : Certain derivatives have been synthesized and tested as sensitizers for TiO2 solar cells, contributing to the field of renewable energy (Matsui, Nagasaka, Tokunaga, Funabiki, Yoshida, & Minoura, 2003).
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-methoxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO3/c1-23-11-8(9(21)10(11)22)20-7-3-5(12(14,15)16)2-6(4-7)13(17,18)19/h2-4,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMYYXPKRCJGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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